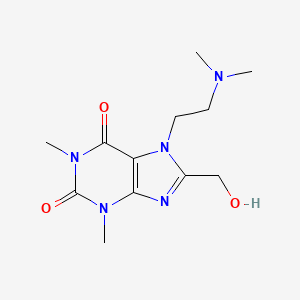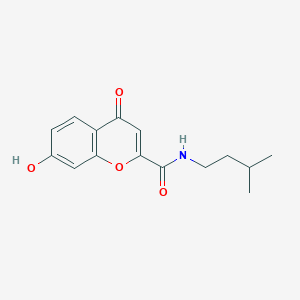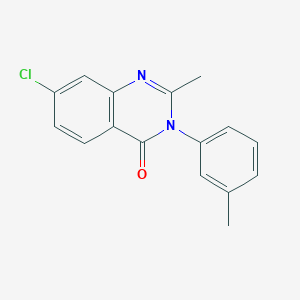
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique chemical structure, may exhibit interesting properties that could be valuable in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might include:
Starting Materials: 2-Amino-5-chlorobenzonitrile and m-toluidine.
Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as acetic acid, under reflux conditions.
Steps: The process generally involves the formation of an intermediate, followed by cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Large-Scale Reactions: Using larger quantities of starting materials and solvents.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and affecting signal transduction pathways.
DNA/RNA: Interacting with nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the m-tolyl group.
2-Methyl-3-(m-tolyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-3-(m-tolyl)quinazolin-4(3H)-one: Lacks the methyl group.
Uniqueness
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62820-64-8 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-3-5-13(8-10)19-11(2)18-15-9-12(17)6-7-14(15)16(19)20/h3-9H,1-2H3 |
InChI Key |
KXHQMADJUBBPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


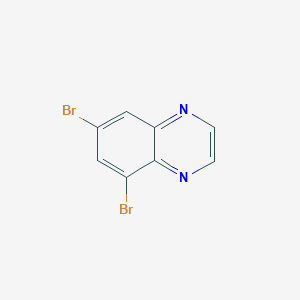
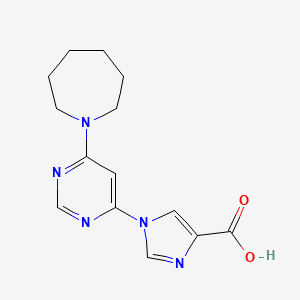

![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
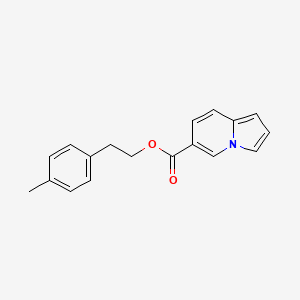
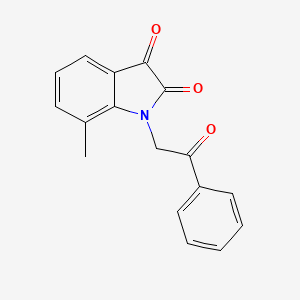

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
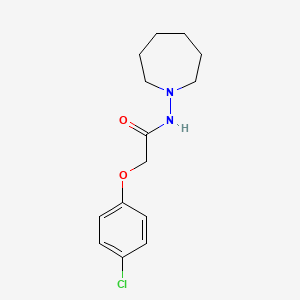
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)

